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Introduction
Annosquamosin B is a naturally occurring diterpenoid compound belonging to the kaurane

class. Isolated from plants of the Annona genus, notably Annona squamosa, this molecule has

garnered interest within the scientific community for its potential biological activities. This

technical guide provides a summary of the available chemical information for Annosquamosin
B and outlines the standard spectroscopic methodologies used for the characterization of such

natural products. While specific experimental spectroscopic data for Annosquamosin B is not

readily available in the public domain, this document serves as a resource by presenting its

known properties and the general protocols for its analysis.

Chemical Structure and Properties
Annosquamosin B is identified by the IUPAC name (1S,4S,5R,9S,10R,13S,14S)-14-

(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-diol.[1] Its chemical

structure is characterized by a tetracyclic kaurane skeleton.

Table 1: Chemical Properties of Annosquamosin B[1]
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Property Value

Molecular Formula C₁₉H₃₂O₃

Molecular Weight 308.5 g/mol

Exact Mass 308.23514488 Da

XLogP3-AA 2.7

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 1

Spectroscopic Characterization: Methodologies
The structural elucidation of novel natural products like Annosquamosin B relies on a

combination of spectroscopic techniques. The following sections detail the standard

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

organic molecules.

Experimental Protocol:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is crucial to avoid

interference from protonated solvent signals.

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the

chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all

hydrogen atoms in the molecule. This provides information about the electronic environment

and connectivity of protons.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify all unique carbon

atoms. The chemical shifts provide information about the type of carbon (alkane, alkene,

carbonyl, etc.). Due to the low natural abundance of ¹³C, longer acquisition times or more

concentrated samples are often required.

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, including COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity

between protons and carbons, allowing for the complete assignment of the molecular

structure.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Kaurane Diterpenoids

Functional Group Chemical Shift Range (ppm)

Methyl (CH₃) 15 - 30

Methylene (CH₂) 20 - 45

Methine (CH) 30 - 60

Quaternary Carbon 35 - 50

C-O (Alcohol/Ether) 60 - 85

C=C (Alkene) 100 - 150

C=O (Ketone/Aldehyde) 190 - 220

C=O (Carboxylic Acid/Ester) 160 - 185

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

Experimental Protocol:

Ionization: The sample is introduced into the mass spectrometer and ionized using one of

several techniques. Common methods for natural products include Electrospray Ionization
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(ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z. High-Resolution Mass Spectrometry (HRMS) is often employed to

determine the exact mass with high accuracy, allowing for the calculation of the molecular

formula.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or dissolved in a suitable solvent.

Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation

at different wavenumbers is measured.

Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the

vibrational frequencies of different functional groups.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Bond Wavenumber (cm⁻¹)

Alcohol/Phenol O-H stretch (H-bonded) 3500 - 3200 (broad, strong)

Alkane C-H stretch 3000 - 2850 (strong)

Carbonyl (Ketone) C=O stretch ~1715 (strong)

Alkene C=C stretch 1680 - 1640 (medium)

Ether C-O stretch 1300 - 1000 (strong)
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Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of Annosquamosin B are limited in the

available literature, other kaurane diterpenoids isolated from Annona squamosa have

demonstrated cytotoxic effects against various cancer cell lines. For instance, extracts from

Annona squamosa have shown cytotoxicity against human carcinoma cell lines. The cytotoxic

potential is often attributed to the induction of apoptosis.

Kaurane diterpenoids can induce apoptosis through various signaling pathways. A plausible

mechanism involves the activation of caspase cascades, which are central to the execution of

programmed cell death.
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Caption: Proposed apoptotic signaling pathway induced by kaurane diterpenoids.
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Conclusion
Annosquamosin B represents a member of the kaurane diterpenoid family with potential for

further scientific investigation. While a complete spectroscopic dataset is not currently available

in public databases, this guide provides the foundational chemical knowledge and outlines the

standard analytical methodologies required for its full characterization. The known cytotoxic

activities of related compounds from Annona squamosa suggest that Annosquamosin B and

its analogs may be valuable leads in the development of novel therapeutic agents. Further

research is warranted to isolate and fully characterize Annosquamosin B, and to explore its

biological activities and mechanism of action in detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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